
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine is a chemical compound with the molecular formula C7H12ClN5 and a molecular weight of 201.66 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine typically involves the nucleophilic substitution of a chloro group on a pyrimidine ring. One common method involves the reaction of 2,4,6-trichloropyrimidine with isopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMF or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of pyrimidine amine derivatives.
Scientific Research Applications
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Agrochemicals: Employed in the development of herbicides and pesticides.
Material Science: Utilized in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an isopropyl group.
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Contains a phenyl and pyridinyl group, showing different biological activities.
Uniqueness
6-Chloro-4-N-(propan-2-YL)pyrimidine-2,4,5-triamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the isopropyl group enhances its lipophilicity and may influence its interaction with biological targets .
Properties
Molecular Formula |
C7H12ClN5 |
|---|---|
Molecular Weight |
201.66 g/mol |
IUPAC Name |
6-chloro-4-N-propan-2-ylpyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C7H12ClN5/c1-3(2)11-6-4(9)5(8)12-7(10)13-6/h3H,9H2,1-2H3,(H3,10,11,12,13) |
InChI Key |
CNYHXCROGLKAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C(=NC(=N1)N)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-2-(3-methylbicyclo[1.1.1]pentan-1-yl)cyclohex-1-ene-1-carbonitrile](/img/structure/B13333310.png)
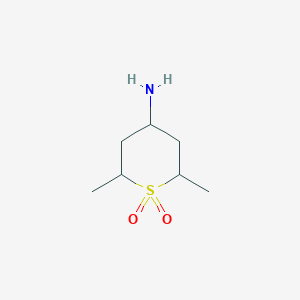
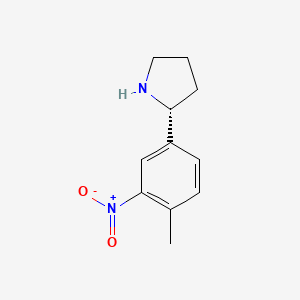
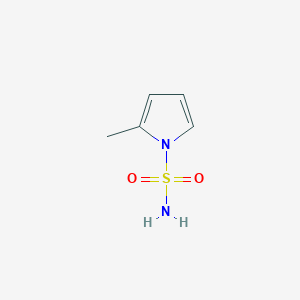

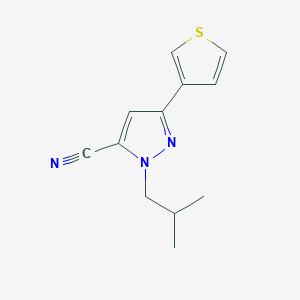
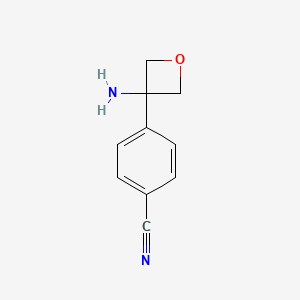
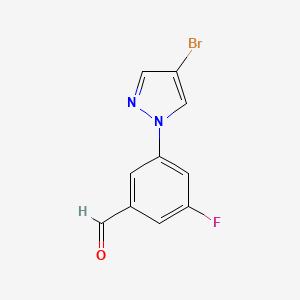

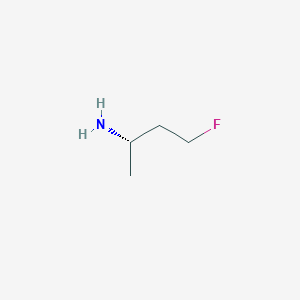


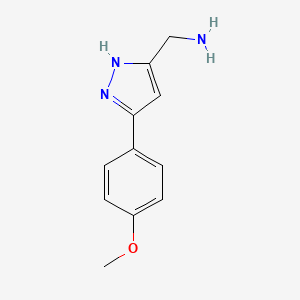
![2-{Imidazo[1,2-a]pyridin-5-yl}-2-methylpropanoic acid](/img/structure/B13333387.png)
